8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride (CAS 2055840-70-3) is a brominated, partially saturated heterocyclic compound belonging to the 2,6-naphthyridine scaffold class. It exists as a dihydrochloride salt, which fundamentally alters its physicochemical profile compared to its free base analog (CAS 1638765-36-2), particularly in terms of aqueous solubility and long-term storage stability.

Molecular Formula C8H11BrCl2N2
Molecular Weight 285.99
CAS No. 2055840-70-3
Cat. No. B3018005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride
CAS2055840-70-3
Molecular FormulaC8H11BrCl2N2
Molecular Weight285.99
Structural Identifiers
SMILESC1CNCC2=C(C=NC=C21)Br.Cl.Cl
InChIInChI=1S/C8H9BrN2.2ClH/c9-8-5-11-3-6-1-2-10-4-7(6)8;;/h3,5,10H,1-2,4H2;2*1H
InChIKeySMPLYJFPRQXJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine Dihydrochloride (CAS 2055840-70-3): A Strategic Brominated Heterocyclic Building Block for Kinase and CNS Drug Discovery


8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride (CAS 2055840-70-3) is a brominated, partially saturated heterocyclic compound belonging to the 2,6-naphthyridine scaffold class [1]. It exists as a dihydrochloride salt, which fundamentally alters its physicochemical profile compared to its free base analog (CAS 1638765-36-2), particularly in terms of aqueous solubility and long-term storage stability [2]. The 2,6-naphthyridine core is a validated pharmacophore in medicinal chemistry, having served as the template for potent and selective ATP-competitive PKC inhibitors (PKCδ, ε, η, θ) with 10–100-fold selectivity over classical PKC isotypes, as well as for histamine H3 receptor antagonists with serotonin reuptake transporter inhibitory activity [3][4]. As a late-stage functionalized intermediate, the 8-bromo substituent provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the naphthyridine core for structure-activity relationship (SAR) studies.

Why 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine Dihydrochloride Cannot Be Substituted by Generic In-Class Analogs


The 8-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine scaffold occupies a distinct and non-interchangeable position within the broader naphthyridine chemical space. Its differentiation from close analogs rests on three inseparable structural features: (1) the specific 2,6-naphthyridine regioisomer, which dictates a unique nitrogen atom spatial arrangement compared to the more common 1,6-, 1,8-, or 2,7-isomers and profoundly influences binding to biological targets such as PKC isozymes [1]; (2) the 8-bromo substituent, which provides a reactive aryl halide handle with distinct reactivity in cross-coupling reactions compared to chloro or fluoro analogs, enabling chemoselective transformations in the presence of other functional groups [2]; and (3) the dihydrochloride salt form, which enhances aqueous solubility and solid-state stability, an essential requirement for reproducible biological assay preparation and long-term compound library storage . Simply interchanging this compound with an unsubstituted 1,2,3,4-tetrahydro-2,6-naphthyridine (e.g., CAS 449175-43-3) forfeits the synthetic diversification potential; substituting with a regioisomeric 1,6-naphthyridine (e.g., CAS 362606-16-4) risks fundamentally different biological target engagement due to altered hydrogen-bonding geometry. The quantitative evidence below substantiates each of these differential dimensions.

Quantitative Differential Evidence for 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine Dihydrochloride Against Closest Comparators


Molecular Weight and Heavy Atom Count Differentiation from the Unsubstituted Parent Dihydrochloride

The introduction of the 8-bromo substituent substantially increases molecular weight and heavy atom count relative to the unsubstituted 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride parent scaffold [1]. This has direct implications for fragment-based drug discovery (FBDD) library design, where the brominated analog occupies a higher molecular weight niche and provides a reactive handle for fragment elaboration via cross-coupling chemistry .

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Topological Polar Surface Area and Hydrogen Bonding Profile Relative to 1,6-Naphthyridine Regioisomer

The 2,6-naphthyridine regioisomer exhibits a distinct topological polar surface area (TPSA) and hydrogen-bonding donor/acceptor pattern compared to its 1,6-naphthyridine regioisomeric analog [1]. TPSA is a critical determinant of blood-brain barrier penetration and oral bioavailability, with values ≤ 60–70 Ų generally considered favorable for CNS drug candidates [2]. The target compound's TPSA of 24.9 Ų places it well within CNS-favorable space, while the altered nitrogen geometry of the 2,6-scaffold provides a unique hydrogen-bonding vector distinct from the 1,6-isomer, which has implications for target recognition in kinase ATP-binding pockets [3].

CNS Drug Design Blood-Brain Barrier Permeability Regioisomeric Selectivity

Dihydrochloride Salt Form: Solubility and Handling Advantages Over Free Base

The dihydrochloride salt form of 8-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 2055840-70-3) provides enhanced aqueous solubility compared to the free base (CAS 1638765-36-2), a critical factor for reproducible biological assay preparation [1]. Dihydrochloride salts of naphthyridine derivatives are generally soluble in polar solvents such as water, whereas free base forms exhibit limited aqueous solubility . The salt form also confers improved solid-state stability under standard laboratory storage conditions, reducing the risk of degradation or hygroscopicity issues that can compromise long-term compound library integrity .

Salt Selection Aqueous Solubility Compound Management Assay Reproducibility

8-Bromo Substituent Enables Chemoselective Cross-Coupling Relative to 8-Chloro and 8-Unsubstituted Analogs

The 8-bromo substituent provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the 8-chloro analog. Aryl bromides generally undergo oxidative addition to Pd(0) catalysts approximately 10–100 times faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions, enabling milder reaction conditions and broader substrate scope [1]. This differential reactivity is critical for late-stage functionalization strategies where chemoselectivity is required, allowing the bromo substituent to be selectively engaged in the presence of chloro substituents elsewhere in the molecule [2].

Palladium-Catalyzed Cross-Coupling Chemoselectivity Suzuki-Miyaura Reaction Synthetic Methodology

2,6-Naphthyridine Scaffold Validation: PKC Isozyme Selectivity Profile Inaccessible to 1,6- and 1,8-Isomers

The 2,6-naphthyridine scaffold has been explicitly validated as a template for ATP-competitive PKC inhibitors that achieve 10–100-fold selectivity for novel PKC isotypes (δ, ε, η, θ) over classical PKC isotypes [1]. This selectivity profile is scaffold-dependent and was achieved through systematic optimization of the 2,6-naphthyridine core. The prototype compound 11 from this series demonstrated functional in vitro blockade of α-CD3/α-CD28-induced lymphocyte proliferation in 10% rat whole blood and dose-dependent in vivo inhibition of Staphylococcus aureus enterotoxin B-triggered IL-2 serum levels after oral dosing in mice [1]. While the 8-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride is a building block rather than the final optimized inhibitor, its scaffold has been proven capable of delivering this selectivity profile.

Kinase Selectivity PKC Inhibition Isozyme Selectivity ATP-Competitive Inhibitors

Vendor Purity Gradients and Procurement Scalability: Comparative Commercial Availability

Multiple established vendors offer 8-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride at defined purity tiers (95%, 97%, 98%, 99%) with pricing that reflects batch-scale economics [1]. The compound is available from at least six identifiable commercial suppliers, with quantities ranging from 10 mg to 5 g, indicating an established supply chain suitable for both exploratory research and early lead optimization . This commercial maturity contrasts favorably with more exotic 8-substituted 2,6-naphthyridine analogs (e.g., 8-iodo or 8-trifluoromethyl derivatives), which typically require custom synthesis, longer lead times, and higher cost .

Chemical Procurement Purity Specification Supply Chain Scale-Up Feasibility

Optimal Scientific and Industrial Use Cases for 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine Dihydrochloride Based on Verified Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization via C8 Diversification

The 8-bromo substituent enables rapid, modular diversification of the 2,6-naphthyridine core at the C8 position through Suzuki-Miyaura, Buchwald-Hartwig, or Negishi cross-coupling reactions. This is directly relevant for teams optimizing ATP-competitive kinase inhibitors where the 2,6-naphthyridine scaffold has demonstrated 10–100-fold selectivity for novel PKC isozymes (δ, ε, η, θ) and dual PKC/PKD inhibition [1][2]. The dihydrochloride salt form eliminates the need for pre-dissolution in organic solvents, enabling direct use in parallel synthesis workflows. The TPSA of 24.9 Ų supports CNS drug discovery programs by remaining well within the favorable range for blood-brain barrier penetration [3].

CNS Drug Discovery: Fragment Elaboration and Scaffold Hopping

The compound's low molecular weight (285.99 as dihydrochloride; 213.07 free base equivalent) and favorable TPSA position it as an attractive fragment elaboration starting point for CNS-targeted programs. The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold has been validated in histamine H3 receptor antagonism with concurrent serotonin reuptake transporter inhibition [1], demonstrating the core's intrinsic CNS polypharmacology potential. The 8-bromo substituent serves as a versatile diversification vector for fragment growth strategies, enabling systematic exploration of vector space critical for achieving target selectivity within the aminergic GPCR family [2].

Chemical Biology: Synthesis of Target-Engagement Probes

The 8-bromo substituent provides a site for bioorthogonal functionalization, enabling the synthesis of affinity chromatography resins, fluorescent probes, or biotinylated derivatives for target engagement studies [1]. The dihydrochloride salt form's aqueous solubility facilitates conjugation chemistry in buffered solutions, reducing the need for organic co-solvents that could denature protein targets. For programs building upon the validated 2,6-naphthyridine PKC inhibitor chemotype, the 8-bromo building block enables rapid generation of chemical biology tool compounds without requiring de novo scaffold synthesis [2].

Procurement and Compound Management: Building Block Qualification for Fragment and Lead-Like Libraries

The compound's multi-vendor availability at defined purity tiers (95–99%) supports procurement for compound library construction with documented quality specifications [1]. The dihydrochloride salt form provides enhanced solid-state stability under standard storage conditions compared to the free base, reducing the risk of compound degradation during long-term library storage [2]. The availability of both the salt form (CAS 2055840-70-3) and the free base (CAS 1638765-36-2) enables procurement teams to select the form best suited to their specific assay format and solvent compatibility requirements [3].

Quote Request

Request a Quote for 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.